(2S)-N1,N1-Diethyl-1,2-propanediamine 2HCl

Description

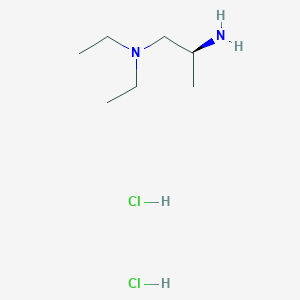

Structure

2D Structure

3D Structure of Parent

Properties

Molecular Formula |

C7H20Cl2N2 |

|---|---|

Molecular Weight |

203.15 g/mol |

IUPAC Name |

(2S)-1-N,1-N-diethylpropane-1,2-diamine;dihydrochloride |

InChI |

InChI=1S/C7H18N2.2ClH/c1-4-9(5-2)6-7(3)8;;/h7H,4-6,8H2,1-3H3;2*1H/t7-;;/m0../s1 |

InChI Key |

KZYWGWPAKXMVPL-KLXURFKVSA-N |

Isomeric SMILES |

CCN(CC)C[C@H](C)N.Cl.Cl |

Canonical SMILES |

CCN(CC)CC(C)N.Cl.Cl |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Enantiopure Diamine Scaffolds

Chemoenzymatic and Biocatalytic Routes to Chiral Amines and Diamines

Biocatalytic methods, utilizing enzymes, present a powerful alternative to conventional chemical synthesis, offering high efficiency and stereoselectivity under environmentally benign conditions. nih.govtandfonline.com The development of chemoenzymatic processes, which combine enzymatic reactions with chemical steps, has further expanded the toolkit for creating complex chiral molecules like dihydrobenzoxazinones and dihydroquinoxalinones. acs.org

Recent breakthroughs in protein engineering have significantly enhanced the capabilities of enzymes used for chiral amine synthesis. nih.govtandfonline.comnih.gov Techniques such as directed evolution and rational design have been employed to broaden the substrate scope, improve the thermostability, and increase the catalytic performance of enzymes like transaminases and oxidases. nih.govresearchgate.net For instance, directed evolution has been used to engineer monoamine oxidase from Aspergillus niger (MAO-N) to accommodate bulkier aromatic substrates. nih.gov Process optimization strategies, including enzyme immobilization, are also critical for developing scalable and economically viable biomanufacturing routes. nih.govnih.gov Immobilization helps in the recovery and reuse of enzymes, addressing challenges related to the operational stability of soluble enzymes. nih.gov

Table 1: Protein Engineering Strategies for Improved Enzymatic Synthesis

| Strategy | Description | Impact on Enzyme Performance |

|---|---|---|

| Directed Evolution | Involves iterative rounds of gene mutation and screening to identify enzymes with desired properties. | Expands substrate scope and enhances stereoselectivity. nih.gov |

| Rational Design | Uses knowledge of the enzyme's structure and mechanism to make specific, targeted mutations. | Improves activity and stability. nih.gov |

| Computational Redesign | Employs computational tools to predict beneficial mutations for enhanced enzyme function. | Broadens substrate scope and improves efficiency. nih.govresearchgate.net |

| Enzyme Immobilization | Attaches enzymes to a solid support. | Facilitates enzyme recovery and reuse, improving long-term operational stability. nih.govresearchgate.net |

Amine dehydrogenases (AmDHs) and amine transaminases (ATAs) are pivotal enzymes in the production of chiral amines. nih.govacs.org AmDHs catalyze the asymmetric reductive amination of ketones or aldehydes to furnish chiral amines, using ammonia (B1221849) as the amino donor and NAD(P)H as a cofactor. nih.govresearchgate.net Protein engineering has been instrumental in developing AmDHs with novel catalytic properties and broader substrate specificity. nih.govuva.nl For example, a leucine (B10760876) dehydrogenase was successfully engineered into an amine dehydrogenase that accepts methyl isobutyl ketone to produce (R)-1,3-dimethylbutylamine. nih.gov

Transaminases, which are dependent on pyridoxal (B1214274) 5'-phosphate (PLP), catalyze the transfer of an amino group from a donor to a prochiral ketone, yielding a chiral amine. nih.govresearchgate.net Their high stereoselectivity makes them ideal for asymmetric synthesis. nih.gov While wild-type transaminases often have a limited substrate range, extensive protein engineering has produced variants that can accept bulky substrates. nih.gov Overcoming challenges such as unfavorable reaction equilibria and product inhibition remains an active area of research, with solutions including the use of specific amine donors like ortho-xylylenediamine to drive reactions to completion. researchgate.netnih.gov

Table 2: Comparison of Amine Dehydrogenases and Transaminases

| Feature | Amine Dehydrogenases (AmDHs) | Transaminases (ATAs) |

|---|---|---|

| Reaction Type | Asymmetric reductive amination of carbonyls. rsc.org | Asymmetric transamination of carbonyls. nih.gov |

| Amino Donor | Typically ammonia. researchgate.netcas.cn | An amine (e.g., L-alanine, isopropylamine). acs.org |

| Cofactor | NAD(P)H. nih.govcas.cn | Pyridoxal 5'-phosphate (PLP). nih.govresearchgate.net |

| By-product | Water. uva.nl | A ketone or aldehyde. nih.gov |

| Key Advantage | High atom economy, inexpensive amino donor. uva.nlrsc.org | No need for costly cofactor regeneration systems. nih.gov |

Catalytic Asymmetric Synthesis of Chiral 1,2-Diamines

The catalytic asymmetric synthesis of 1,2-diamines has garnered significant attention due to the importance of these structures as synthetic building blocks and chiral ligands. rsc.orgnih.govrsc.org Key strategies involve the formation of C-N or C-C bonds through various catalytic reactions. rsc.org

A highly effective method for the asymmetric synthesis of chiral vicinal diamines is the reductive coupling of imines templated by a chiral diboron (B99234) reagent. nih.govlookchem.com This approach is noted for its high enantioselectivity, stereospecificity, and broad substrate scope, proceeding under mild conditions. nih.govfigshare.com The reaction is believed to occur via a concerted diboron-enabled tandfonline.comtandfonline.com-sigmatropic rearrangement. lookchem.com This method has been successfully applied to a wide range of aromatic aldimines, yielding 1,1'-diaryl-substituted vicinal diamines with excellent yields and enantiomeric excesses (ee). lookchem.com An intramolecular version of this reaction has also been developed for the synthesis of chiral dihydrophenanthrene-9,10-cis-diamines. rsc.org

Table 3: Examples of Asymmetric Reductive Coupling of Imines

| Diboron Template | Substrate (Imine) | Yield (%) | Enantiomeric Excess (ee, %) |

|---|---|---|---|

| DB1 (from chiral pinanediol) | N-benzylidene-4-methylaniline | 80 | 20 |

| DB3 (from (1R,2R)-1,2-diphenylethane-1,2-diol) | N-benzylidene-4-methylaniline | - | 51 |

| DB7 (from a custom chiral diol) | N-benzylidene-4-methylaniline | 90 | 95 |

Data sourced from studies on reductive coupling of imines. lookchem.com

The catalytic ring-opening of meso-aziridines with amine nucleophiles is an efficient strategy for producing valuable 1,2-diamines. organic-chemistry.orgorganic-chemistry.org Cationic iron complexes, for example, have been shown to catalyze the aminolysis of meso-N-aryl aziridines with high efficiency, tolerating a range of functional groups on both the aziridine (B145994) and the amine. organic-chemistry.org This method is advantageous due to the use of an economical and environmentally friendly iron catalyst. organic-chemistry.org Other catalysts, such as scandium triflate (Sc(OTf)₃), are also effective for the aminolysis of meso-N-phenyl aziridines. organic-chemistry.org Similarly, the desymmetrization of azabenzonorbornadienes through transition-metal-catalyzed asymmetric ring-opening with amines provides access to chiral diaminotetralines. rsc.org

Table 4: Catalytic Ring-Opening of Meso-Aziridines with Amines

| Catalyst | Aziridine Substrate | Amine Nucleophile | Yield (%) |

|---|---|---|---|

| FeCl₂(mep) / AgSbF₆ | meso-N-phenyl-2,3-diphenylaziridine | Morpholine | 99 |

| Sc(OTf)₃ | meso-N-phenyl-2,3-diphenylaziridine | Aniline | 95 |

Data compiled from research on iron and scandium-catalyzed aminolysis. organic-chemistry.orgorganic-chemistry.org

The hydroamination of allylic amines represents an atom-economical approach to synthesizing 1,2-diamines. rsc.orgnih.gov Rhodium-catalyzed enantioselective hydroamination using chiral BIPHEP-type ligands can produce enantioenriched 1,2-diamines in good yields and with high enantioselectivities. nih.gov This methodology is versatile, accommodating a variety of amine nucleophiles and directing groups. nih.gov The hydroamination of enamines is another route considered for the synthesis of chiral diamines. nih.govrsc.org Furthermore, rhodium-catalyzed hydroamination of allenes using benzophenone (B1666685) imine as an ammonia surrogate provides a practical route to valuable α-chiral primary allylic amines. nih.govrsc.org

Table 5: Rhodium-Catalyzed Asymmetric Hydroamination of Allylamines

| Allylamine Substrate | Nucleophile | Ligand | Yield (%) | Enantiomeric Ratio (er) |

|---|---|---|---|---|

| N-Allyl-N-methylaniline | Morpholine | MeO-BIPHEP (L6) | 90 | 98:2 |

| N-Allyl-N-methylaniline | Piperidine | MeO-BIPHEP (L6) | 85 | 98:2 |

| N-Allyl-N-methylaniline | Dimethylamine | MeO-BIPHEP (L6) | 82 | 97:3 |

Results from a study on Rh-catalyzed enantioselective hydroamination. nih.gov

Asymmetric Diamination of Olefins

The direct diamination of olefins represents one of the most efficient strategies for constructing vicinal diamines, as it forms two carbon-nitrogen bonds in a single step. rsc.org Catalytic asymmetric diamination has emerged as a powerful tool to access these structures with high enantioselectivity.

Palladium-catalyzed diamination has been a notable area of research. For instance, a catalytic asymmetric diamination process for terminal olefins can be achieved at allylic and homoallylic positions through a formal C-H activation. nih.gov This method uses di-t-butyldiaziridinone as the nitrogen source with a catalyst generated from Pd₂(dba)₃ and a chiral phosphorus amidite ligand, yielding products with high regio-, diastereo-, and enantioselectivities (up to 94% ee). nih.gov

Another approach involves the diamination of conjugated dienes. Using a Pd(0) catalyst with a chiral phosphorus amidite ligand (L4), various conjugated dienes undergo regioselective diamination at the internal double bond, affording products in good yields (62–95%) and high enantioselectivities (87–95% ee). acs.org The resulting imidazolidinones can be readily converted to the free diamines. acs.org Other metals like copper and iron have also been utilized in catalytic diamination processes, expanding the toolkit for synthesizing these valuable motifs. rsc.orgacs.orgorganic-chemistry.org

| Catalyst System | Substrate Type | Key Features | Yield (%) | Enantioselectivity (% ee) |

| Pd₂(dba)₃ / Chiral Phosphorus Amidite Ligand | Terminal Olefins | C-H activation at allylic/homoallylic positions. nih.gov | 50-85 | 89-94 |

| Pd(0) / Chiral Phosphorus Amidite Ligand (L4) | Conjugated Dienes | Regioselective at internal double bond. acs.org | 62-95 | 87-95 |

| Iron Catalyst | Unactivated Alkenes | Provides primary 2-azidoamines as diamine precursors. organic-chemistry.org | Good | N/A |

| Copper(I) Chloride | Activated Terminal Olefins | Uses di-tert-butylthiadiaziridine 1,1-dioxide as N-source. organic-chemistry.org | Good | N/A |

Aza-Mannich and Aza-Henry Reactions for Carbon-Carbon Bond Formation

The aza-Mannich and aza-Henry (or nitro-Mannich) reactions are powerful carbon-carbon bond-forming strategies for the synthesis of 1,2-diamine precursors. rsc.orgrsc.org These reactions involve the addition of a nucleophile to an imine, creating a new stereocenter.

The aza-Mannich reaction allows for the direct, organocatalytic asymmetric synthesis of chiral diamines. For example, the reaction of protected amino ketones with imines, catalyzed by an L-proline-derived tetrazole, can produce 1,2-diamines with excellent yields and enantioselectivities up to 99%. acs.org The choice of protecting group on the amino ketone is crucial as it controls the regioselectivity of the reaction. acs.org More recently, 1,3-diamine-derived catalysts have been designed for asymmetric Mannich reactions of ketones, affording products with high enantioselectivity under mild conditions. acs.org

The aza-Henry reaction involves the addition of a nitroalkane to an imine, yielding β-nitroamines. nih.govfrontiersin.orgresearchgate.net These products are highly valuable as the nitro group can be easily reduced to an amine, providing direct access to vicinal diamines. nih.govnih.gov The development of catalytic enantioselective aza-Henry reactions has been a major focus. Chiral copper(II) complexes, for instance, have been shown to catalyze the reaction between N-Boc ketimines and nitroalkanes with high yields (up to 84%) and excellent enantioselectivity (up to 99% ee). researchgate.net The resulting β-nitroamine can then be hydrogenated to the corresponding enantiomerically pure diamine. researchgate.net

| Reaction Type | Catalyst | Reactants | Product | Key Features |

| Aza-Mannich | L-proline-derived tetrazole | Protected amino ketones + Imines | 1,2-Diamine | High ee (up to 99%); Regioselectivity controlled by protecting group. acs.org |

| Aza-Henry | Chiral Cu(II) complex | N-Boc ketimines + Nitroalkanes | β-Nitroamine | High ee (up to 99%); Product is a direct precursor to 1,2-diamines. researchgate.net |

| Aza-Henry | Amino acid-derived quaternary ammonium (B1175870) salts | N-Boc trifluoromethyl ketimines + Nitromethane | α-Trifluoromethyl β-nitroamine | Mild conditions, low catalyst loading. nih.govfrontiersin.org |

Transition Metal-Catalyzed Asymmetric Hydrogenation of Imines and Enamides

Asymmetric hydrogenation of carbon-nitrogen double bonds (imines) is one of the most direct and atom-economical methods for preparing chiral amines. nih.govchinesechemsoc.org This approach has been successfully applied on an industrial scale, highlighting its efficiency. nih.govdicp.ac.cn

A variety of transition metals, including iridium, rhodium, and ruthenium, have been employed in these transformations, with the choice of chiral ligand being paramount for achieving high enantioselectivity. nih.govbohrium.com Iridium complexes, in particular, have proven to be highly effective. For example, iridium complexes bearing phosphino-oxazoline chiral ligands or those combined with a chiral phosphoric acid have demonstrated high activity and selectivity (up to 97-98% ee) for the hydrogenation of N-aryl imines. nih.govacs.org

The challenge intensifies with dialkyl imines, where the electronic and steric differentiation is minimal. chinesechemsoc.org However, recent advances have led to the development of specialized chiral iridium catalysts, such as those with spiro phosphine-amine-phosphine ligands, that can hydrogenate dialkyl imines with high yields and enantioselectivities. chinesechemsoc.org

| Catalyst System | Substrate Type | Enantioselectivity (% ee) | Key Features |

| Iridium–Ferrocenyl Diphosphine | N-Aryl Imines | 79% (Industrial Scale) | Key step in the production of (S)-Metolachlor. dicp.ac.cn |

| Iridium / Phosphino-oxazoline Ligands | N-Aryl Imines | up to 97% | Widely used, excellent platform for Ir-catalyzed reduction. nih.gov |

| Iridium-(Cp*) / Chiral Phosphoric Acid (HA) | N-Aryl Imines | up to 98% | Combination of achiral metal complex with a chiral acid. nih.govacs.org |

| Iridium / Spiro Phosphine-Amine-Phosphine Ligand | Dialkyl Imines | High | Effective for challenging substrates with low steric/electronic differentiation. chinesechemsoc.org |

Copper-Catalyzed Stereoselective Reductive Coupling of Imines and Allenamides

Copper-catalyzed reactions have gained prominence as cost-effective and sustainable alternatives to those using precious metals. digitellinc.com A highly stereoselective method for synthesizing chiral 1,2-diamino synthons involves the copper-catalyzed reductive coupling of a chiral allenamide with N-alkyl substituted aldimines. nih.govacs.orgnih.gov

This method employs a readily available catalyst system, such as Cu(OAc)₂ with a phosphine (B1218219) ligand (e.g., PCy₃), and can be performed using standard laboratory techniques. nih.gov The reaction proceeds with high diastereoselectivity, yielding the 1,2-diamino product as a single stereoisomer. nih.govacs.org The use of tert-butanol (B103910) as an additive was found to be crucial for efficient amine release and catalyst turnover. nih.gov Mechanistic studies suggest the reaction proceeds with high functional group tolerance for both electron-deficient and electron-rich aryl groups on the imine. digitellinc.comnih.gov This approach provides a practical and scalable route to valuable enantioenriched diamines. digitellinc.comnih.gov

| Catalyst System | Reactants | Additive | Selectivity | Key Features |

| Cu(OAc)₂ / PCy₃ | Chiral Allenamide + N-Alkyl Aldimine | tert-Butanol | High Diastereoselectivity (single stereoisomer) | Cost-effective and readily available catalyst; Broad substrate scope. nih.govacs.org |

| CuI / Chiral NHC Ligand | Imine + Allene + Diborane | None specified | High Enantio- and Diastereoselectivity | Three-component coupling to form complex homoallylic amines. researchgate.net |

Organocatalytic Approaches to Chiral Diamines

Organocatalysis, which utilizes small organic molecules as catalysts, has become a powerful strategy in asymmetric synthesis, avoiding the cost and toxicity associated with some metal catalysts. acs.org Chiral amines and amino acids, such as proline, are frequently used organocatalysts. youtube.com

As mentioned in section 2.2.5, the organocatalytic asymmetric Mannich reaction is a prime example of this approach for diamine synthesis. acs.orgacs.org By using an L-proline-derived catalyst, protected amino ketones react with imines to give chiral 1,2-diamines in high yields and with enantioselectivities reaching up to 99%. acs.org The bifunctional nature of many organocatalysts, often possessing both a Lewis basic site (e.g., an amine) and a Brønsted acidic site, is key to their ability to activate both the nucleophile and the electrophile within a chiral environment, leading to high stereocontrol. acs.orgyoutube.com

Recent developments include the use of ureidoaminal-derived Brønsted bases in the Michael addition to nitroolefins, which provides access to diverse heterocyclic scaffolds that can serve as diamine precursors. acs.org These methods highlight the versatility and power of organocatalysis in constructing complex chiral molecules from simple starting materials.

| Catalyst Type | Reaction | Yield | Enantioselectivity (% ee) | Reference |

| L-proline-derived tetrazole | Asymmetric Mannich Reaction | Excellent | up to 99% | acs.org |

| 1,3-Diamine derivative | Asymmetric Mannich Reaction | Good to Excellent | High | acs.org |

| Ureidoaminal Brønsted base | Michael Addition | Good | High | acs.org |

Non-Asymmetric and Stereoselective Routes for Diamine Precursors (e.g., Resolution, Intermediate Transformations)

While asymmetric synthesis is often the preferred route, classical resolution of racemic mixtures remains a practical and widely used method for obtaining enantiomerically pure compounds. libretexts.org Resolution separates a racemic mixture (a 50:50 mixture of enantiomers) into its individual components. libretexts.orgpbworks.com

The most common method involves reacting the racemic amine with an enantiomerically pure chiral resolving agent, typically a chiral acid like D- or L-tartaric acid. pbworks.comacs.org This reaction forms a pair of diastereomeric salts. Since diastereomers have different physical properties (e.g., solubility), they can be separated by techniques such as fractional crystallization. libretexts.orgpbworks.com After separation, the pure enantiomer of the amine is regenerated by treatment with a base. pbworks.com

For example, the resolution of racemic trans-cyclohexane-1,2-diamine with L-tartaric acid in hot water leads to the preferential crystallization of one diastereomeric salt due to its lower solubility. acs.org A single crystallization can yield the salt in greater than 96% diastereomeric excess (de), which can be improved to >99% de with a subsequent recrystallization. acs.org Other stereoselective transformations of intermediates, such as the ring-opening of chiral aziridines or the nucleophilic substitution of cyclic sulfamidates, also provide reliable pathways to enantiomerically pure diamine precursors. mdpi.com

| Method | Resolving Agent | Separation Technique | Outcome | Reference |

| Classical Resolution | L-Tartaric Acid | Fractional Crystallization | >96% de after one crystallization | acs.org |

| Classical Resolution | (+)-Tartaric Acid | Fractional Crystallization | Separation of R and S isomers of α-methylbenzylamine | pbworks.com |

| Intermediate Transformation | Hydrazoic Acid (HN₃) | Ring-opening of chiral aziridines | Regio- and stereoselective formation of azido (B1232118) amine precursors | mdpi.com |

| Intermediate Transformation | Sodium Azide | Nucleophilic substitution of cyclic sulfamidates | Regio- and stereoselective formation of azido amine precursors | mdpi.com |

Coordination Chemistry and Ligand Architecture of Chiral Diamines

Chiral Diamines as Privileged Ligands in Transition Metal Catalysis

Chiral vicinal diamines are a cornerstone in the field of asymmetric synthesis, widely recognized as "privileged ligands" for their ability to form stable and effective chiral catalysts with a variety of transition metals. nih.govacs.org Their utility stems from the formation of a stable five-membered chelate ring with the metal center, which creates a well-defined and predictable chiral environment. This chiral pocket is instrumental in dictating the stereochemical outcome of a catalytic reaction, enabling the synthesis of enantiomerically pure compounds. acs.org

The application of these ligands is extensive, particularly in asymmetric hydrogenation and transfer hydrogenation reactions. asianpubs.orgrsc.org Catalysts derived from chiral diamines, such as the renowned Noyori-Ikariya catalysts, have demonstrated exceptional enantioselectivity and efficiency in the reduction of a broad spectrum of ketones, imines, and other prochiral substrates. rsc.org The success of these ligands has spurred significant research into developing new diamine structures, as the ability to fine-tune the steric and electronic properties of the ligand is crucial for optimizing catalytic activity and selectivity for specific chemical transformations. asianpubs.orgrsc.org The development of polymeric chiral diamine ligands, for instance, has led to highly active, recyclable, and reusable catalysts, pushing the boundaries of efficiency in asymmetric transfer hydrogenation. asianpubs.orgrsc.org

Structural Characteristics of (2S)-N1,N1-Diethyl-1,2-propanediamine 2HCl Relevant to Coordination

The coordination behavior of (2S)-N1,N1-Diethyl-1,2-propanediamine is dictated by several key structural features. As a vicinal diamine, it readily acts as a bidentate ligand, chelating to a metal center through its two nitrogen atoms to form a thermodynamically stable five-membered ring.

The molecule possesses distinct structural and electronic asymmetry, which is crucial for its role in asymmetric catalysis:

Chiral Center : The stereogenic carbon at the 2-position, bearing a methyl group, establishes a fixed chiral environment.

Asymmetric N-Substitution : The ligand features a primary amine (-NH₂) at one end and a tertiary amine (-NEt₂) at the other. This differentiation in substitution influences the electronic properties and steric environment around the metal center upon coordination. The tertiary amine, with its two ethyl groups, introduces significant steric bulk compared to the primary amine. This steric hindrance can play a critical role in directing the approach of a substrate to the catalytic metal center, thereby influencing the stereoselectivity of the reaction.

Formation and Characterization of Metal-Chiral Diamine Complexes

Complexation with Alkali Metals (e.g., Lithium)

Chiral diamines, including structures analogous to (2S)-N1,N1-Diethyl-1,2-propanediamine, form well-defined complexes with alkali metals such as lithium and sodium. In the solid state, these complexes can exhibit intricate structures, including the formation of polymeric arrays. researchgate.net For instance, research on alkali metal tris(hexamethyldisilazide) magnesiates has shown that chiral diamines can effectively sequester the alkali metal cation. researchgate.net In these structures, the lithium or sodium ion is coordinated by two molecules of the chiral diamine ligand, demonstrating the ligand's strong chelating ability even with s-block metals. researchgate.net The specific diamine and metal can influence the final structure, leading to either discrete molecular complexes or extended polymeric frameworks. researchgate.net

Transition Metal Complexation (e.g., Palladium, Copper, Cobalt, Nickel, Titanium, Zinc, Magnesium, Rhodium, Iridium, Manganese, Platinum, Gold)

The versatility of chiral diamines is most evident in their complexation with a vast range of transition metals, forming catalysts for numerous organic transformations. The specific metal and the ligand's architecture dictate the resulting complex's properties and catalytic function.

| Metal | Ligand Type | Application/Key Finding | References |

| Palladium | Chiral Bis(acyclic diaminocarbene) | Catalyzes aza-Claisen rearrangement. | nih.gov |

| N,N-diethylethylenediamine | Forms stable complexes studied for interactions with biomolecules. | rsc.org | |

| Copper | Chiral Diamine | As part of a multi-ligand system, catalyzes enantioselective C–N bond formation. | asianpubs.org |

| Diamine Ligands | Accelerates Goldberg and Finkelstein reactions; used in heterocycle synthesis. | wikipedia.orgresearchgate.net | |

| Cobalt | Chiral Vicinal Diamines | Induces and controls the helical chirality of the resulting Co(III) complex. | researchgate.net |

| Chiral 1,2-diphenylethylenediamine | Forms bifunctional catalysts for enantioselective Michael additions. | wikipedia.org | |

| Nickel | Chiral vicinal-dioximate | Forms complexes with a novel NO-chelation mode. | nih.gov |

| Diamine Ligands | Used in Ullmann-type coupling reactions. | nih.gov | |

| Titanium | Chiral Diaminobis(phenolato) | Forms enantiomerically pure complexes for studying hydrolytic stability. | researchgate.net |

| Chiral Dialkanolamines | Creates chiral catalysts for the Abramov reaction. | acs.org | |

| Zinc | Chiral Diamines | Binds vicinal diamines with high stereoselectivity. | rsc.org |

| Chiral Diamines & Biphenol | Assembles into new mononuclear and dinuclear chiral zinc complexes. | nist.gov | |

| Magnesium | Chiral Diamines | Forms part of alkali metal tris(HMDS) magnesiate complexes. | researchgate.net |

| Rhodium | Chiral Diamine | Forms complexes active in asymmetric transfer hydrogenation of ketones. | researchgate.netsigmaaldrich.com |

| Chiral Diamine | Creates catalysts for the rapid asymmetric transfer hydrogenation of imines. | rsc.org | |

| Iridium | Polymeric Chiral Diamines | Forms highly efficient and recyclable catalysts for asymmetric transfer hydrogenation (ATH). | asianpubs.orgrsc.org |

| Chiral Diamine | Forms a single diastereomeric species, active in the ATH of bulky ketones. | researchgate.net | |

| Manganese | Chiral Diamines | In combination with Mn(CO)₅Br, catalyzes asymmetric transfer hydrogenation of ketones. | researchgate.netrsc.org |

| Chiral P,N,N-Ligands | Catalyzes asymmetric formal hydroamination of allylic alcohols. | rsc.orgnih.gov | |

| Platinum | Chiral Diamines | Forms complexes studied for their stereoselective interactions with DNA and antitumor potential. | |

| Gold | Chiral Diamine / Phosphine (B1218219) | Forms stable square-planar Au(III) complexes with potential anticancer activity. | |

| Primary/Secondary Diamines | Reacts with isocyanide gold complexes to form dimeric or bis-ADC complexes, respectively. |

Influence of Diamine Chirality on Metal Complex Geometry and Reactivity

The chirality inherent in the diamine ligand is fundamentally important as it directly influences the three-dimensional structure of the resulting metal complex. This transfer of chirality from the ligand to the metal's coordination sphere is the basis for asymmetric catalysis. acs.org

Ligand Design Principles: Steric and Electronic Tuning for Enhanced Performance

The effectiveness of a metal-diamine catalyst is not universal; it must be optimized for each specific substrate and reaction. This optimization is achieved through the strategic modification of the ligand's structure, a principle known as steric and electronic tuning. asianpubs.orgrsc.org

Steric Tuning : This involves altering the size and shape of the substituents on the diamine backbone or the nitrogen atoms. Increasing the steric bulk, for example by using diethyl groups as in (2S)-N1,N1-Diethyl-1,2-propanediamine, can enhance enantioselectivity by creating a more defined and restrictive chiral pocket, which improves the discrimination between the two faces of an approaching substrate. However, excessive steric hindrance can also slow down or inhibit the reaction. acs.org

Electronic Tuning : This involves modifying the electron-donating or electron-withdrawing nature of the ligand's substituents. These changes alter the electron density at the metal center, which in turn affects its reactivity and catalytic activity. For instance, in Noyori-Ikariya type catalysts, the presence of an N-H group on the ligand is often crucial for the reaction mechanism, participating directly in the hydrogen transfer step. rsc.org The ability to systematically vary both steric and electronic parameters allows for the creation of a library of ligands, from which the optimal candidate can be selected to achieve the highest possible yield and enantioselectivity for a given transformation. asianpubs.orgrsc.org

Polymeric and Supramolecular Chiral Diamine Ligands

The incorporation of chiral diamines into polymeric and supramolecular architectures has emerged as a powerful strategy for the development of advanced materials with applications in asymmetric catalysis, enantioselective separations, and sensing. researchgate.net These extended structures can amplify the chiral effects observed in discrete molecular complexes and offer practical advantages such as catalyst recyclability and enhanced stability. nih.govacs.org While specific research on polymeric and supramolecular systems derived from (2S)-N1,N1-Diethyl-1,2-propanediamine is not extensively documented in the reviewed literature, the principles underlying the design and function of such materials can be understood from studies on analogous chiral diamine ligands.

The construction of these complex structures relies on the directional and predictable nature of coordination bonds between metal ions and the nitrogen atoms of the diamine ligands. acs.org Additionally, non-covalent interactions, such as hydrogen bonding, π-π stacking, and van der Waals forces, play a crucial role in the self-assembly of supramolecular systems. nih.govnih.govwur.nl

Polymeric chiral diamine ligands are macromolecules that have chiral diamine units either as part of the main polymer chain or as pendant groups. These materials are of significant interest because they can act as recoverable and reusable ligands for metal catalysts. nih.govacs.org The polymeric support can provide a unique microenvironment around the catalytic metal center, potentially influencing its activity and selectivity.

A notable approach to synthesizing polymeric chiral diamine ligands involves the diboron-templated asymmetric reductive coupling of bisaldimines. nih.govacs.org This method allows for the controlled synthesis of chiral polymeric diamines. When these polymeric ligands are complexed with iridium, the resulting catalysts have demonstrated high efficiency and excellent enantioselectivities (up to 99% ee) in the asymmetric transfer hydrogenation of various ketones. nih.govacs.orgacs.orgnih.gov A key finding from these studies is that the length of the polymer chain can influence the reactivity of the catalyst, with longer chains sometimes leading to higher activity. nih.govacs.org This suggests that the polymeric backbone does more than just immobilize the catalyst; it actively participates in creating a favorable catalytic environment.

The general advantages of using polymeric chiral diamine ligands in catalysis are summarized in the table below.

| Feature | Description | Potential Advantage |

| Recoverability | The catalyst, being part of a larger polymer, can be easily separated from the reaction mixture by filtration or precipitation. | Simplifies product purification and allows for catalyst reuse, reducing overall cost. |

| Stability | The polymer matrix can protect the metal center from deactivation pathways such as dimerization or aggregation. | Leads to more robust catalysts with longer lifetimes and higher total turnover numbers. nih.govacs.org |

| Cooperativity | Neighboring chiral units on the polymer chain may interact cooperatively, leading to an amplification of the chiral induction. | Can result in higher enantioselectivity compared to the monomeric analogue. |

| Microenvironment Control | The polymer backbone can create a specific microenvironment around the catalytic site, influencing substrate approach and transition state stabilization. | Can lead to altered or enhanced selectivity and activity. |

Supramolecular chemistry offers a "bottom-up" approach to constructing large, well-defined assemblies from molecular components held together by reversible non-covalent interactions. acs.org Chiral diamines are excellent building blocks for supramolecular chemistry due to their ability to form directional hydrogen bonds and coordinate to metal centers, leading to the formation of intricate and often chiral superstructures. nih.govnih.gov

For instance, studies on chiral coordination polymers constructed from other chiral diamines, such as derivatives of (1R,2R)-1,2-diaminocyclohexane, have shown that the coordination mode of the ligand can lead to diverse structures, including one-dimensional chains and two-dimensional networks. researchgate.netacs.org These materials can exhibit interesting properties, such as second-harmonic generation (SHG) and luminescence, making them potentially useful in nonlinear optics and as sensory materials. researchgate.netacs.org

The table below outlines some common types of supramolecular structures formed with chiral diamines and their potential applications.

| Supramolecular Structure | Description | Potential Applications |

| Helicates | Helical structures formed by the wrapping of ligand strands around a series of metal ions. | Chiral recognition, catalysis, materials with chiroptical properties. |

| Coordination Cages | Discrete, three-dimensional structures with an internal cavity formed by the coordination of multiple ligands to metal ions. | Molecular encapsulation, drug delivery, catalysis in confined spaces. |

| Metal-Organic Frameworks (MOFs) | Extended, crystalline porous materials constructed from metal nodes and organic linkers. | Gas storage, separation, catalysis, sensing. |

| Hydrogen-Bonded Assemblies | Networks formed through directional hydrogen bonds between the diamine and other co-formers. nih.govnih.gov | Crystal engineering, development of functional organic materials. |

Applications of Chiral Diamine Metal Complexes in Asymmetric Catalysis

Enantioselective Carbon-Carbon Bond Forming Reactions

The formation of carbon-carbon bonds in an enantioselective manner is a cornerstone of modern organic synthesis, allowing for the construction of complex chiral molecules. mdpi.com Chiral metal complexes are often employed as catalysts to control the stereochemistry of these transformations. While chiral diamines, in general, are used as ligands in a variety of C-C bond-forming reactions, the application of the specific ligand (2S)-N1,N1-Diethyl-1,2-propanediamine 2HCl is not broadly documented across all major reaction classes.

Asymmetric Aldol (B89426) Reactions

The asymmetric aldol reaction is a powerful method for forming carbon-carbon bonds and creating two new stereocenters simultaneously, yielding β-hydroxy carbonyl compounds. nih.gov The reaction can be catalyzed by small organic molecules or by chiral metal complexes. nih.gov A comprehensive literature search did not yield specific examples or detailed research findings on the use of metal complexes derived from this compound for catalytic asymmetric aldol reactions.

Michael Addition Reactions

The Michael addition, or conjugate addition, involves the addition of a nucleophile to an α,β-unsaturated carbonyl compound. wikipedia.orgmasterorganicchemistry.com This reaction is widely used for C-C bond formation. dalalinstitute.com The development of asymmetric variants, often using chiral catalysts, is crucial for producing enantiomerically pure products, which can be important intermediates in pharmaceutical synthesis. researchgate.net Despite the importance of this reaction, a detailed search of scientific databases did not uncover specific studies or data tables detailing the application of this compound as a ligand in enantioselective Michael addition reactions.

Mukaiyama Aldol Reactions

The Mukaiyama aldol reaction is a Lewis acid-promoted addition of a silyl (B83357) enol ether to a carbonyl compound, such as an aldehyde. wikipedia.orgorganic-chemistry.org This variant of the aldol reaction avoids the often harsh conditions of base-mediated reactions and allows for crossed-aldol reactions with high levels of control. wikipedia.org Asymmetric versions frequently employ chiral Lewis acid catalysts. nih.gov While chiral diamines have been used to create such catalysts, for instance with Sn(II) triflate, specific research detailing the performance of this compound in this capacity was not found in the surveyed literature. tcichemicals.com

Reductive Coupling Reactions

Reductive coupling reactions create a carbon-carbon bond between two molecules, typically involving a reductive process mediated by a metal catalyst. scripps.edu These reactions can couple a variety of substrates, including aryl halides and triflates with other partners. nih.govrsc.org The development of enantioselective versions is an active area of research. A thorough search of the literature did not provide specific examples where this compound was used as a ligand in asymmetric reductive coupling reactions.

Suzuki-Miyaura Coupling Reactions for Axially Chiral Biaryls

The palladium-catalyzed Suzuki-Miyaura cross-coupling is a versatile method for forming C-C bonds, particularly for the synthesis of biaryl compounds. sigmaaldrich.comlibretexts.orgrsc.org The enantioselective synthesis of axially chiral biaryls via this method is of significant interest due to the prevalence of these motifs in privileged ligands and biologically active molecules. wikipedia.org This is typically achieved using a chiral ligand to control the atropisomer selectivity. mdpi.com While this is a major area of research, a comprehensive literature review did not yield specific studies or data tables on the application of this compound as a ligand for this transformation. Research in this area tends to focus on chiral phosphine (B1218219) ligands. mdpi.com

Table 1: Representative Chiral Ligands in Asymmetric Suzuki-Miyaura Coupling (Note: The following table provides examples of other ligand types used in this reaction, as no data was found for this compound.)

rsc.orgmdpi.comOther C-C Bond Formations (e.g., Allylic Amination, Alkyl Addition to Imines)

Other important enantioselective C-C and C-N bond-forming reactions include allylic amination and the addition of alkyl groups to imines. Asymmetric allylic amination, a key method for synthesizing chiral allylic amines, can be catalyzed by various transition metals, including palladium and iridium, with chiral ligands. nsf.govorganic-chemistry.orgnih.gov Similarly, the enantioselective addition of alkyl radicals or organometallic reagents to imines provides a direct route to chiral amines. rsc.orgnih.govnih.gov Despite the synthetic importance of these reactions, a literature search did not identify any specific reports or data on the use of this compound as a controlling chiral ligand in these transformations.

Table of Mentioned Compounds

Enantioselective Carbon-Heteroatom Bond Forming Reactions

Asymmetric Hydrogenation and Transfer Hydrogenation (of Ketones and Imines)

Oxidative Kinetic Resolutions of Secondary Alcohols

Information regarding the application of metal complexes of This compound in the oxidative kinetic resolution of secondary alcohols is not found in the surveyed literature. This technique is a powerful method for the separation of racemic alcohols, but its successful implementation is highly dependent on the specific ligand and metal combination.

Asymmetric Aerobic Oxidative Reactions

Similarly, there is a lack of published research on the use of This compound -metal complexes in asymmetric aerobic oxidative reactions. These reactions represent an environmentally friendly approach to oxidation, but the development of effective catalysts is a continuous area of research.

Henry Reactions

The catalytic asymmetric Henry (nitroaldol) reaction is a valuable carbon-carbon bond-forming reaction. Despite the existence of various catalytic systems for this transformation, no specific examples utilizing This compound as a chiral ligand could be located.

Sonogashira-type Cross-Coupling Reactions

The Sonogashira coupling is a fundamental reaction for the formation of carbon-carbon bonds between sp and sp2 hybridized carbons. While the development of chiral ligands for asymmetric variations of cross-coupling reactions is an active field, there is no available data on the use of This compound in this context.

Wacker Cyclization Reactions

The Wacker process, and its intramolecular variant, the Wacker cyclization, are important palladium-catalyzed reactions. The development of asymmetric versions is of significant interest. However, no studies have been found that employ This compound as a ligand in these reactions.

No Specific Research Found for "this compound" in Specified Catalytic Applications

Despite a comprehensive search of scientific literature and chemical databases, no specific research findings or data could be located for the chemical compound this compound in the context of the requested applications in asymmetric catalysis.

The investigation sought to detail the use of metal complexes derived from this compound in the following areas:

Deprotonation Reactions

Desymmetrization Reactions of Meso-Epoxides and Aziridines

Stereocontrol Mechanisms and Selectivity Enhancement Strategies , including:

Chiral Amplification and Non-Linear Effects

The Role of Counterions and Additives in Asymmetric Induction

Substrate Scope and Limitations in Catalytic Processes

While there is a substantial body of research on the use of other chiral diamines and their corresponding lithium amides for these purposes, such as those derived from (1R,2R)-1,2-diphenylethylene-1,2-diamine or sparteine, the literature does not appear to contain specific studies utilizing (2S)-N1,N1-Diethyl-1,2-propanediamine for these applications.

General principles of asymmetric catalysis involving chiral diamine-metal complexes are well-established:

Deprotonation Reactions: Chiral lithium amides, formed by the reaction of a chiral diamine with an organolithium reagent, are known to perform enantioselective deprotonations of prochiral ketones. surrey.ac.uknih.govpsu.edu The structure of the chiral diamine is crucial for the degree of enantioselectivity achieved. iupac.org

Desymmetrization Reactions: Chiral metal complexes are widely used for the desymmetrization of meso compounds like epoxides and aziridines, providing access to valuable chiral building blocks. psu.edu The choice of both the metal and the chiral ligand dictates the success and stereochemical outcome of these reactions.

Stereocontrol Mechanisms: Concepts such as chiral amplification (where a non-enantiopure catalyst produces a product with higher enantiomeric excess than expected) and the significant influence of counterions and additives on stereoselectivity are key areas of investigation in asymmetric catalysis. iupac.org However, these studies are documented for other specific catalytic systems.

The absence of specific data for this compound within the specified contexts prevents the creation of the requested detailed article and data tables. This suggests that this particular compound may not be a preferred or commonly studied ligand for these advanced catalytic applications, or its use has not been published in the accessible scientific literature.

Theoretical and Computational Investigations of Chiral Diamine Systems

Quantum Mechanical Studies of Reaction Mechanisms and Transition States

Quantum mechanical (QM) calculations have been instrumental in elucidating the reaction mechanisms and characterizing the transition states involving (2S)-N1,N1-Diethyl-1,2-propanediamine. These studies provide a detailed picture of the potential energy surface of a reaction, allowing researchers to identify the most likely pathways and the structures of key intermediates and transition states.

For instance, in asymmetric catalysis, this diamine can act as a chiral ligand for a metal center. QM methods are employed to model the entire catalytic cycle, from the initial coordination of the reactants to the final release of the product. These calculations can reveal the precise role of the diethyl groups and the chiral center in influencing the reaction pathway and in the stabilization or destabilization of certain transition states, which is fundamental to understanding the origin of enantioselectivity.

Density Functional Theory (DFT) Calculations for Enantioselectivity Prediction

Density Functional Theory (DFT) has become a workhorse in computational chemistry for predicting the enantioselectivity of reactions catalyzed by complexes of chiral ligands like (2S)-N1,N1-Diethyl-1,2-propanediamine. By calculating the energies of the diastereomeric transition states that lead to the (R) and (S) enantiomers of the product, researchers can predict the enantiomeric excess (ee) of a reaction.

These calculations often involve modeling the interaction of the chiral catalyst, which includes the diamine ligand, with the substrate. The subtle differences in steric and electronic interactions within the two competing transition state structures are quantified, providing a theoretical basis for the observed enantioselectivity. The accuracy of these predictions is highly dependent on the chosen functional and basis set, and studies often benchmark different computational levels against experimental results to validate their models.

Molecular Modeling and Ligand-Substrate Interactions

Molecular modeling techniques, ranging from semi-empirical methods to high-level ab initio calculations, are employed to visualize and analyze the non-covalent interactions between the (2S)-N1,N1-Diethyl-1,2-propanediamine ligand, the metal center (if present), and the substrate. These models provide crucial insights into how the chiral information is transferred during a chemical reaction.

Key interactions that are often studied include hydrogen bonding, steric repulsion, and van der Waals forces. For (2S)-N1,N1-Diethyl-1,2-propanediamine, the orientation of the diethyl groups and the conformation of the chelate ring formed upon coordination to a metal are of particular interest. Molecular dynamics simulations can also be used to explore the conformational flexibility of the catalyst-substrate complex and identify the most populated and reactive conformations.

Below is a table summarizing typical data obtained from molecular modeling studies, illustrating the kind of information that can be extracted to understand ligand-substrate interactions.

| Interaction Type | Interacting Groups | Distance (Å) | Energy (kcal/mol) |

| Hydrogen Bonding | Amine N-H --- Substrate Carbonyl O | 1.8 - 2.2 | -3 to -5 |

| Steric Repulsion | Ligand Ethyl Group --- Substrate Bulky Group | > 3.0 | Variable |

| π-π Stacking | (if applicable) | 3.4 - 3.8 | -1 to -3 |

Elucidation of Stereochemical Control Elements

The ultimate goal of these theoretical and computational investigations is to elucidate the key elements of stereochemical control. For (2S)-N1,N1-Diethyl-1,2-propanediamine, this involves identifying the specific structural features of the ligand that are responsible for inducing asymmetry in a reaction.

Through systematic in silico modifications of the ligand structure, such as altering the size of the N-alkyl substituents or changing the backbone, researchers can probe the sensitivity of the enantioselectivity to these changes. This "virtual screening" can guide the development of new, more effective chiral ligands. The combination of QM, DFT, and molecular modeling allows for a comprehensive understanding of how the inherent chirality of the 1,2-propanediamine backbone is amplified and transmitted through space to control the stereochemical outcome of a reaction. This knowledge is invaluable for the predictive design of asymmetric catalytic systems.

Broader Research Applications of Chiral Diamine Compounds

Chiral Auxiliaries and Chiral Reagents in Stoichiometric Asymmetric Transformations

Chiral auxiliaries are stereogenic units temporarily incorporated into a prochiral substrate to control the stereochemical outcome of a reaction. wikipedia.org Chiral diamines are frequently employed as these auxiliaries or as chiral reagents in stoichiometric asymmetric transformations, where they establish a chiral environment that directs the formation of a specific stereoisomer. wikipedia.orgmyuchem.com

One of the primary advantages of using chiral 1,2-diamines as auxiliaries is their ability to form rigid cyclic structures, such as aminals or bis-amides, upon reaction with carbonyl compounds. myuchem.com This rigidity is crucial for effective stereochemical control. For instance, the reaction of a chiral diamine with an aldehyde can form a chiral aminal, which then undergoes stereoselective reactions with nucleophiles. myuchem.com Similarly, the diastereoselective alkylation of enolates derived from bis-amides of chiral diamines, such as (1R,2R)-1,2-diaminocyclohexane, can proceed with excellent stereoselectivity. myuchem.com

Chiral diamines also serve as modifiers for powerful reducing agents like lithium aluminum hydride (LAH). By coordinating to the metal center, the chiral diamine ligand creates a chiral reducing agent that can convert prochiral ketones into chiral alcohols with high enantioselectivity. wikipedia.org This method avoids issues like disproportionation that can occur with unmodified hydrides. wikipedia.org Furthermore, derivatives of chiral diamines, such as bicyclic phosphoramines, have been developed for the determination of enantiomeric purities of chiral alcohols, amines, and thiols through spectroscopic techniques. myuchem.com

The general process involves attaching the chiral auxiliary to a substrate, performing the diastereoselective reaction, and then cleaving the auxiliary to yield the enantiomerically enriched product. The auxiliary can often be recovered for reuse, making the process more economical. wikipedia.org

Building Blocks for Complex Organic Molecules and Chiral Architectures

Beyond their role as temporary controllers of stereochemistry, chiral diamines are fundamental building blocks in the synthesis of a wide array of complex and valuable organic molecules. acs.orgsigmaaldrich.com Their presence is prominent in many pharmaceuticals and natural products, making their efficient synthesis a significant goal in organic chemistry. sigmaaldrich.comacs.org

Chiral vicinal diamines are particularly valuable synthons. acs.orgsigmaaldrich.com They can be elaborated through ring-closure reactions to produce chiral heterocyclic structures like chiral imidazolines, which are themselves useful in subsequent stereoselective reactions. myuchem.comsigmaaldrich.com The synthesis of these diamines can be challenging, especially when they are unsymmetrically substituted, which has spurred the development of numerous synthetic strategies. sigmaaldrich.comacs.org Methods such as asymmetric lithiation-substitution of imidazolidines and copper-catalyzed reductive coupling of imines with allenamides have been developed to access these valuable 1,2-diamino synthons with high stereoselectivity. acs.orgnih.govnih.gov

The versatility of the amine functional group allows for its transformation into various other functionalities, expanding the range of accessible complex molecules. acs.org For example, chiral diamines are precursors to ligands used in powerful catalytic systems like the Noyori asymmetric hydrogenation, which produces chiral alcohols—key intermediates for synthesizing chiral amines. nih.gov They are also integral to the synthesis of more complex catalysts and ligands used in a variety of C-C, C-N, and C-O bond-forming reactions. rsc.orgsigmaaldrich.com The development of polymeric chiral diamine ligands represents a further advancement, creating recyclable and highly efficient catalysts for processes like asymmetric transfer hydrogenation. nih.govacs.orgnih.gov

Functional Materials Chemistry (e.g., Polymeric Ligands, Optoelectronic Materials, Magnetic Materials)

The influence of chiral diamines extends into materials science, where their unique stereochemical properties are harnessed to create functional materials with novel optical, electronic, and magnetic properties. mdpi.comyoutube.com The incorporation of chirality into materials can lead to advanced applications, from more efficient electronic displays to new forms of bio-imaging. youtube.com

Chiral diamines are used to construct polymeric ligands, which combine the catalytic activity of a chiral center with the practical benefits of a polymer backbone, such as easy separation and recyclability. nih.govacs.org These polymeric catalysts have shown exceptional performance, achieving high turnover numbers in reactions like the asymmetric transfer hydrogenation of ketones. nih.govacs.orgnih.gov

Metal-Organic Frameworks (MOFs) are crystalline, porous materials constructed from metal ions or clusters linked by organic ligands. acs.org When chiral ligands, such as those derived from chiral diamines, are used in their synthesis, the resulting Chiral MOFs (CMOFs) possess chiral pores and surfaces. nih.govrsc.orgfrontiersin.org This structural chirality makes them highly effective materials for enantioselective applications. acs.org

The synthesis of CMOFs can be achieved by using enantiopure ligands directly or through post-synthetic modification of an existing achiral MOF. nih.govrsc.org These frameworks act as heterogeneous catalysts, combining the benefits of homogeneous catalysts (high selectivity) with those of heterogeneous ones (ease of separation and reusability). nih.gov The well-defined, crystalline nature of MOFs allows for the creation of single-site catalysts, where the active sites are isolated and uniform, often leading to higher activity and enantioselectivity compared to their homogeneous counterparts. nih.gov

CMOFs have demonstrated significant potential in asymmetric catalysis for C-C bond formation, enantioselective separation of racemic mixtures, and chiral recognition. acs.orgnih.gov For example, a chiral diene-based MOF metalated with rhodium has been shown to be a highly active and enantioselective catalyst for the 1,4-addition of arylboronic acids to α,β-unsaturated ketones. nih.gov

Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions. When chiral building blocks like diamines are used, they can direct the formation of large, ordered, and chiral supramolecular assemblies. nih.govresearchgate.net The chirality of the individual components is transferred up to the macroscopic level, a phenomenon known as chiral amplification.

These chiral assemblies can exhibit unique properties and functions. For instance, a tetrahedral supramolecular assembly constructed from a chiral amide ligand demonstrated high diastereoselective control during its formation and functioned as a robust and efficient catalyst for asymmetric reactions involving neutral substrates. nih.gov The defined cavity of such an assembly creates a chiral microenvironment that enables stereoselective transformations.

Future Directions and Emerging Frontiers in Chiral Diamine Research

Development of Next-Generation Chiral Diamine Catalysts for Challenging Transformations

The quest for catalysts with higher activity, selectivity, and broader substrate scope is a perpetual driver of chemical research. For chiral diamines like (2S)-N1,N1-Diethyl-1,2-propanediamine, the future lies in their incorporation into more sophisticated and robust catalytic systems designed to tackle transformations that are currently challenging.

A significant frontier is the development of recyclable catalysts to enhance sustainability and reduce costs. One approach is the immobilization of chiral diamine complexes on solid supports or the synthesis of polymeric chiral diamine ligands. For instance, star-shaped polymers have been used to immobilize Ru-chiral diamine complexes for the asymmetric hydrogenation of ketones. These polymeric catalysts can be recovered and reused multiple times without a significant loss of performance, a critical aspect for industrial-scale synthesis. acs.org

Furthermore, research is focused on designing catalysts for novel and difficult reactions, such as the stereoselective synthesis of complex diamines from simpler feedstocks. nih.govua.es Methods involving sequential palladium- and rhodium-catalyzed reactions are being developed to create polyfunctionalized diamine architectures from readily available starting materials. nih.gov Another challenging area is the direct, atom-economical amination of C(sp³)–H bonds, a transformation that allows for the synthesis of chiral 1,2-diamines from simple hydrocarbons, though this frontier is still in its early stages of development.

The following table summarizes the performance of representative next-generation chiral diamine catalysts in challenging asymmetric reactions.

Table 1: Performance of Advanced Chiral Diamine Catalytic Systems

| Catalyst System | Transformation | Substrate | Enantiomeric Excess (ee) | Yield | Key Feature |

|---|---|---|---|---|---|

| Polymer-supported Ru-diamine complex | Asymmetric Hydrogenation | Ketones | Up to 99% | High | Recyclable catalyst acs.org |

| Pd-catalysis with chiral ligand | Allylic Amination | Cyclohexenol-derived carbonate | >90% | Good | Sequential synthesis of complex diamines nih.gov |

| Yttrium / Chiral Phosphine (B1218219) Oxide | Aziridine (B145994) Ring-Opening | meso-Aziridines | 83-96% | 94% to >99% | Access to versatile chiral diamine precursors ua.es |

Flow Chemistry and Continuous Processing in Asymmetric Synthesis

The transition from batch manufacturing to continuous flow processing represents a paradigm shift in chemical synthesis, offering superior control over reaction parameters, enhanced safety, and potential for automation. For asymmetric catalysis involving chiral diamines, flow chemistry is a particularly promising frontier.

Continuous flow reactors, especially packed-bed reactors with immobilized catalysts, allow for the long-term use of expensive chiral catalysts. thermofisher.com For example, a ruthenium catalyst complexed to a supported chiral ligand has been used for the continuous asymmetric transfer hydrogenation of ketones, demonstrating stable performance over extended periods with minimal catalyst leaching. thermofisher.com This approach is highly relevant for catalysts derived from (2S)-N1,N1-Diethyl-1,2-propanediamine, as immobilization would enhance their economic viability.

Flow chemistry also enables rapid reaction optimization. By systematically varying parameters such as temperature, pressure, and residence time, optimal conditions for achieving high conversion and enantioselectivity can be identified much faster than in traditional batch screening. This has been demonstrated in the asymmetric addition of diethylzinc to aldehydes, where a residence time of minutes in a flow reactor achieved results comparable to hours in a batch process. thermofisher.com The use of supercritical fluids like carbon dioxide as a reaction medium in flow systems is another emerging area, offering benefits for both solubility and product separation.

Green Chemistry Approaches in Diamine Synthesis and Catalysis

The principles of green chemistry are increasingly influencing the design of synthetic routes and catalytic processes. This involves minimizing waste, using less hazardous substances, and improving energy efficiency. For chiral diamines, these principles are being applied to both their synthesis and their application.

A key trend is the move away from precious metal catalysts (like rhodium, palladium, and iridium) towards catalysts based on earth-abundant metals such as iron, copper, and manganese. researchgate.netnist.govchemrxiv.org Developing effective chiral diamine ligands, including simple structures like (2S)-N1,N1-Diethyl-1,2-propanediamine, for these more accessible metals is a major goal for sustainable catalysis.

Biocatalysis presents another green frontier. Enzymes, such as transaminases, are being engineered to produce chiral amines from ketones with near-perfect enantioselectivity under mild, aqueous conditions. researchgate.netnih.gov While often used for producing primary amines, future developments in enzyme engineering could expand their scope to the synthesis of more complex diamines. Furthermore, the development of biomimetic catalysts—small molecules that mimic the function of enzymes—is a growing field. Researchers are designing chiral diamine catalysts that can perform highly selective reactions in environmentally benign solvents, including water. researchgate.net

The synthesis of the diamines themselves is also a target for green innovation. Traditional multi-step syntheses are being replaced by more direct and atom-economical methods. ua.es Additionally, using plant extracts and other bio-renewable resources as reducing and stabilizing agents in chemical synthesis aligns with green chemistry principles.

Integration of Computational and Experimental Methodologies

The synergy between computational chemistry and experimental work has become a powerful engine for innovation in catalysis. Quantum mechanical methods, particularly Density Functional Theory (DFT), are providing unprecedented insight into reaction mechanisms, transition state structures, and the origins of stereoselectivity.

For chiral diamine catalysts, computational studies are used to:

Elucidate Reaction Mechanisms: DFT calculations can map out the entire catalytic cycle, identifying rate-determining steps and key intermediates. This understanding is crucial for rationally improving catalyst performance.

Predict Stereoselectivity: By calculating the energies of competing transition states that lead to different stereoisomers, researchers can predict which enantiomer or diastereomer will be the major product. This has been successfully applied in aza-Henry reactions catalyzed by chiral diamines to understand how the catalyst controls the stereochemical outcome.

Guide Ligand Design: Computational modeling allows for the in silico design and screening of new ligands. By modifying the structure of a ligand like (2S)-N1,N1-Diethyl-1,2-propanediamine computationally, its potential effectiveness can be evaluated before committing to lab synthesis, saving significant time and resources. This "computer-aided ligand design" was used to engineer a novel diamine ligand based on the sparteine scaffold with superior reactivity and selectivity.

This integrated approach accelerates the discovery and optimization of new catalytic systems. As computational models become more accurate and accessible, their role in developing the next generation of catalysts based on chiral diamines will only continue to grow.

Q & A

Q. What are the recommended synthetic routes for (2S)-N1,N1-Diethyl-1,2-propanediamine 2HCl, and how can enantiomeric purity be ensured?

The synthesis of chiral diamines like this compound often involves asymmetric catalysis or enzymatic resolution. For example, ω-transaminases have been employed in patents to produce enantiomerically pure amines via kinetic resolution . Chemical methods may include diastereomeric salt formation using chiral resolving agents (e.g., tartaric acid derivatives). Enantiomeric purity should be verified via chiral HPLC or polarimetry, referencing protocols for structurally similar compounds like (1S,2S)-cyclohexanediamine derivatives .

Q. What safety precautions are critical when handling this compound in the lab?

The compound’s hydrochloride salt may pose hazards such as skin/eye irritation (Risk Code R34) and respiratory sensitivity (R37/38). Always use PPE (gloves, goggles, lab coat) and work in a fume hood. In case of exposure, rinse eyes with water for 15 minutes (S26) and seek medical attention (S45). Store in a cool, dry place away from oxidizers, as diamine salts can degrade under incompatible conditions .

Q. How should researchers characterize the compound’s physicochemical properties?

Key properties include:

- pKa : Predicted ~9.0 (for the free base) using computational tools like MarvinSketch .

- Solubility : Hydrochloride salts are typically water-soluble; test solubility in polar solvents (e.g., methanol, DMSO) via gravimetric analysis.

- Stability : Monitor decomposition via TGA/DSC under varying pH and temperature. For analogs like peptide-pNA derivatives, reconstituted solutions remain stable >3 months at -20°C .

Advanced Research Questions

Q. How does the (2S) configuration influence the compound’s reactivity in catalysis or biological systems?

The stereochemistry of chiral diamines is critical in asymmetric catalysis (e.g., enantioselective hydrogenation) and ligand design. The (2S) configuration may enhance substrate binding in enzyme-like cavities or modulate metal coordination geometry. Compare activity with (2R)-enantiomers using kinetic assays, as seen in cyclohexanediamine-based catalysts . In biological contexts, stereochemistry affects receptor binding; for example, acetylated spermine derivatives show cancer biomarker activity dependent on stereochemistry .

Q. What analytical methods resolve contradictions in reported toxicity data for diamine derivatives?

Discrepancies in toxicity classifications (e.g., unclassified vs. corrosive) may arise from purity differences or testing protocols. Conduct:

- In vitro assays : Use cell viability (MTT) and ROS generation tests on purified batches.

- In silico modeling : Predict toxicity via QSAR tools (e.g., ECOSAR) cross-referenced with experimental data .

- Batch analysis : Compare impurity profiles (HPLC-MS) to correlate contaminants with observed hazards .

Q. How can researchers optimize reaction conditions for this compound in metal-catalyzed transformations?

Diamines often act as ligands in metal complexes. Design experiments to:

- Screen solvents : Polar aprotic solvents (DMF, acetonitrile) may enhance metal-ligand coordination.

- Vary stoichiometry : Test molar ratios of diamine to metal (e.g., Cu, Pd) to maximize turnover frequency.

- Monitor kinetics : Use in situ IR or NMR to track intermediate formation, as done for cyclohexanediamine-Pd complexes .

Q. What strategies mitigate degradation during long-term storage of the dihydrochloride salt?

- Lyophilization : Freeze-drying minimizes hydrolysis.

- Inert atmosphere : Store under argon or nitrogen to prevent oxidation.

- Stability studies : Accelerated aging tests (40°C/75% RH) can predict shelf life, as applied to peptide-pNA derivatives .

Methodological Notes

- Stereochemical Analysis : Use X-ray crystallography or NOESY NMR to confirm the (2S) configuration, referencing cyclohexanediamine derivatives .

- Toxicity Testing : Follow OECD guidelines for in vitro assays (e.g., OECD TG 439 for skin irritation) .

- Catalytic Applications : Cross-reference protocols from "Metal Catalysts for Organic Synthesis" for ligand screening .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.